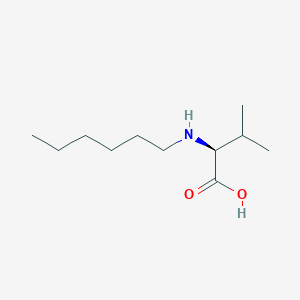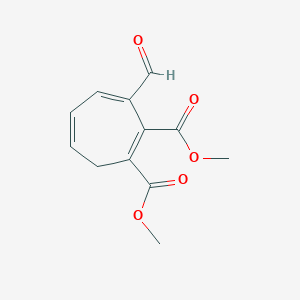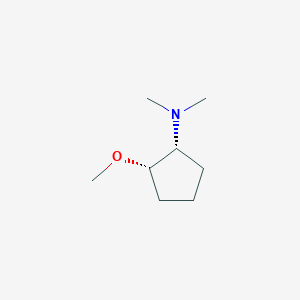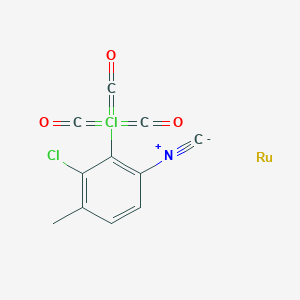
3-(3,5-Dibromo-2-methoxyphenyl)prop-2-enoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dibromo-2-methoxyphenyl)prop-2-enoyl chloride is an organic compound with the molecular formula C10H7Br2ClO. It is a derivative of acryloyl chloride, featuring a dibromo-methoxyphenyl group. This compound is primarily used in organic synthesis and various chemical reactions due to its reactive nature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dibromo-2-methoxyphenyl)prop-2-enoyl chloride typically involves the reaction of 3,5-dibromo-2-methoxybenzaldehyde with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors may be employed to ensure consistent production and minimize side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-Dibromo-2-methoxyphenyl)prop-2-enoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Addition Reactions: The double bond in the prop-2-enoyl group can participate in addition reactions with various reagents.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Bases like triethylamine or pyridine are often used to facilitate the reactions.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are typically used to prevent hydrolysis.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Applications De Recherche Scientifique
3-(3,5-Dibromo-2-methoxyphenyl)prop-2-enoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3,5-Dibromo-2-methoxyphenyl)prop-2-enoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to introduce the 3,5-dibromo-2-methoxyphenyl group into target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acryloyl Chloride: Similar in structure but lacks the dibromo-methoxyphenyl group.
3-(3,5-Dibromo-2-methoxyphenyl)propanoic Acid: Similar but with a carboxylic acid group instead of the acyl chloride.
3-(3,5-Dibromo-2-methoxyphenyl)prop-2-en-1-ol: Similar but with an alcohol group.
Uniqueness
3-(3,5-Dibromo-2-methoxyphenyl)prop-2-enoyl chloride is unique due to the presence of both the dibromo and methoxy substituents on the phenyl ring, which confer distinct reactivity and properties compared to other related compounds.
Propriétés
Numéro CAS |
62547-38-0 |
|---|---|
Formule moléculaire |
C10H7Br2ClO2 |
Poids moléculaire |
354.42 g/mol |
Nom IUPAC |
3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C10H7Br2ClO2/c1-15-10-6(2-3-9(13)14)4-7(11)5-8(10)12/h2-5H,1H3 |
Clé InChI |
RRUMAYVRTRVPDI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1Br)Br)C=CC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Oxo-4-[(1-phenylethyl)amino]but-2-enoic acid](/img/structure/B14512654.png)



![2-[3-(1-Ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinoline](/img/structure/B14512682.png)

![N-[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14512699.png)

![2-[(Furan-2-yl)methylidene]-3,5-dimethyl-2H-pyrrole](/img/structure/B14512709.png)
![3-[4-(Indolizin-2-YL)phenyl]propan-1-OL](/img/structure/B14512718.png)


